molecular formula C9H13NO2 B2752569 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid CAS No. 1032056-99-7

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Cat. No. B2752569
CAS RN: 1032056-99-7
M. Wt: 167.208
InChI Key: CHWCHFSOHNZGKJ-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12) . This indicates the presence of a propynyl group attached to a piperidine ring, which is further connected to a carboxylic acid group.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its predicted boiling point is 286.6±35.0 °C and its predicted density is 1.132±0.06 g/cm3 .

Scientific Research Applications

Complexation and Structural Studies

A 11 adduct of 3‐(piperidin‐1‐yl)propionic acid with triphenyl­tin chloride

illustrates the ability of piperidine derivatives to form complex structures with metal halides, suggesting applications in coordination chemistry and the synthesis of novel materials (Y. Yan & L. Khoo, 2005).

Crystal and Molecular Structure Analysis

Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) and Diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid have been characterized, highlighting the diverse conformational possibilities and interactions within piperidine derivatives. These studies provide insights into the molecular arrangements that could be leveraged in designing drugs or catalysts (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007); (E. Bartoszak-Adamska, Z. Dega-Szafran, M. Jaskólski, & M. Szafran, 2011).

Catalytic Applications

Synthesis, characterization, and application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst showcases the utilization of piperidine derivatives in catalysis. This study provides a pathway for the efficient synthesis of organic compounds, demonstrating the role of these derivatives in enhancing catalytic efficiency and reusability (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Anticancer Research

Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents highlights the therapeutic potential of piperidine derivatives. The synthesis and successful evaluation of these compounds as anticancer agents underscore the importance of such derivatives in medicinal chemistry and drug design (A. Rehman et al., 2018).

Mechanism of Action

The mechanism of action of “1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid” is not specified in the sources I found. Piperidine derivatives are often used in medicinal chemistry and can exhibit a wide range of biological activities depending on their specific structures .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Various precautionary statements are also provided .

properties

IUPAC Name

1-prop-2-ynylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWCHFSOHNZGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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